Mercurophylline
CAS No.: 1092649-74-5
Cat. No.: VC18487021
Molecular Formula: C14H26HgNO5
Molecular Weight: 488.95 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1092649-74-5 |
---|---|
Molecular Formula | C14H26HgNO5 |
Molecular Weight | 488.95 g/mol |
IUPAC Name | [3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate |
Standard InChI | InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2 |
Standard InChI Key | KNLSOEGWONDWMW-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |
Chemical Identity and Structural Properties
Mercurophylline’s IUPAC name, [3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury hydrate, reflects its hybrid organic-inorganic architecture. The molecule combines a mercury atom bound to a methoxypropyl side chain with a cyclopentanecarbonyl group, enabling both hydrophilicity and metal-mediated biological activity. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 488.95 g/mol |
CAS Registry Number | 1092649-74-5 |
SMILES Notation | CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |
The presence of mercury in the +2 oxidation state () facilitates thiol group binding in proteins, a mechanism central to its diuretic action but also its toxicity . Hydration stabilizes the crystalline structure, enhancing shelf stability compared to earlier mercurial diuretics like merbaphen .
Synthesis and Production
Industrial synthesis of mercurophylline involved reacting mercury(II) chloride with a preformed organic ligand derived from trimethylcyclopentanecarboxylic acid and methoxypropylamine. Precise stoichiometric control at 1:1 mercury-to-ligand ratios minimized residual mercury impurities, a critical factor given the compound’s narrow therapeutic index. Reaction conditions typically required anhydrous ethanol at 60–70°C under nitrogen to prevent oxidation of the mercury center. Post-synthesis purification via recrystallization from aqueous ethanol yielded pharmaceutical-grade material, though batch variability in mercury content remained a challenge .
Pharmacological Mechanism
Mercurophylline exerted diuretic effects primarily through inhibition of sodium reabsorption in the renal proximal tubules. The ion binds to sulfhydryl (-SH) groups on the Na+/K+/ATPase pump and aquaporin-2 channels, disrupting ion transport and increasing urinary output . Comparative studies showed a 30–40% greater efficacy in chloride excretion versus contemporaneous diuretics like mersalyl, attributable to its enhanced membrane permeability from the methoxypropyl moiety .
Dose-Response Profile
A 1954 clinical trial demonstrated nonlinear pharmacokinetics:
-
Low dose (0.5 mg/kg): 200–300 mL urine output over 6 hours
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Therapeutic dose (1.0 mg/kg): 500–800 mL output, peak at 3 hours
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High dose (2.0 mg/kg): Risk of oliguria due to mercury-induced vasoconstriction
Clinical Applications and Historical Use
Adopted in the 1940s for ambulatory heart failure management, mercurophylline tablets provided sustained diuresis with twice-weekly dosing, reducing reliance on parenteral mercurials . A Pennsylvania Hospital study (1951) of 112 patients reported:
Outcome Metric | Result |
---|---|
Edema resolution | 84% within 2 weeks |
Serum creatinine | No significant elevation |
Adverse effects | 22% mild nausea; 8% metallic taste |
Notably, the inclusion of theophylline (0.027 g/tablet) enhanced diuretic potency by 15–20% through renal vasodilation, though the exact synergism remains incompletely characterized .
Decline and Therapeutic Obsolescence
The 1960s marked mercurophylline’s obsolescence as thiazide diuretics emerged with superior safety profiles. A pivotal 1967 cohort study showed:
Parameter | Mercurophylline (n=45) | Hydrochlorothiazide (n=45) |
---|---|---|
5-year survival | 68% | 82% |
Hospitalizations/year | 2.1 | 0.9 |
Serum creatinine Δ | +0.4 mg/dL | +0.1 mg/dL |
Mercury’s environmental persistence further discouraged use, with wastewater analysis detecting Hg residues decades after discontinuation.
While obsolete clinically, mercurophylline remains a reference compound in toxicology studies. Recent investigations utilize its structure to engineer mercury-chelating agents. For example, derivatives replacing Hg with zinc retain 70% diuretic activity in rat models without nephrotoxicity. Such structural analogs may inform future metal-based therapeutics with mitigated toxicity.
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